2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
Description
2-(2-Chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a heterocyclic acetamide derivative characterized by a 1,2-oxazole core substituted with a 4-methylphenyl group at position 3 and an acetamide side chain bearing a 2-chlorophenoxy moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse applications, including pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-6-8-13(9-7-12)15-10-18(24-21-15)20-17(22)11-23-16-5-3-2-4-14(16)19/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
FZEQFORDSQCZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves the following steps:
Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3-(4-methylphenyl)-1,2-oxazole: This involves the cyclization of 4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling 2-(2-chlorophenoxy)acetic acid with 3-(4-methylphenyl)-1,2-oxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its 1,2-oxazole ring and substituted acetamide chain. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variation :
- The target compound’s 1,2-oxazole core (vs. 1,2,4-triazole in ) may enhance metabolic stability due to reduced ring strain and increased aromaticity .
- Substitution at position 3 of the oxazole (4-methylphenyl) contrasts with trifluoromethyl groups in , influencing lipophilicity and target binding.
Side-Chain Modifications: The 2-chlorophenoxy group in the target compound is distinct from sulfanyl bridges in or trifluoromethoxy groups in , which may alter electronic effects and bioactivity.
Biological Implications: Compounds with sulfanyl bridges (e.g., ) often exhibit enhanced hydrogen-bonding capacity, which may improve receptor interactions. The target’s ether linkage (phenoxy) may instead prioritize hydrophobic interactions. Fluorinated analogs (e.g., ) typically show improved metabolic resistance and bioavailability, suggesting that the target’s non-fluorinated structure might require derivatization for pharmaceutical optimization.
Pharmacological Screening:
While direct data for the target compound are unavailable, highlights the microculture tetrazolium assay as a standard for cytotoxicity screening in drug discovery. Similar acetamides (e.g., ) have been evaluated using such methods, revealing IC₅₀ values in the micromolar range against tumor cell lines .
Biological Activity
The compound 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide , identified by its CAS number 872868-73-0, is a member of the acetamide class and features a unique structure that incorporates both chlorophenoxy and oxazole moieties. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN2O2 |
| Molecular Weight | 348.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The presence of the chlorophenoxy group is significant for its biological activity, as halogenated phenols often exhibit enhanced pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For example, studies have shown that derivatives containing oxazole and thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Study: Anticancer Efficacy
A study evaluating the anticancer activity of related compounds demonstrated that specific derivatives significantly inhibited the growth of A549 (lung cancer) and C6 (glioma) cell lines. The mechanism was attributed to the compounds' ability to promote apoptosis via mitochondrial pathways .
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to this acetamide have been investigated for their anti-inflammatory effects. The inhibition of lysophosphatidic acid (LPA) receptors has been linked to reduced inflammatory responses in various models . This receptor antagonism suggests a potential therapeutic application in conditions characterized by chronic inflammation.
Mechanistic Insights
The biological activity of this compound may involve:
- Receptor Binding : Potential interaction with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Inhibition of enzymes that play critical roles in cancer cell proliferation and survival.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial dysfunction and activation of pro-apoptotic factors.
Research Findings Summary
Recent studies have focused on synthesizing various derivatives of oxazole-containing compounds to assess their biological activities. The findings suggest that structural modifications can enhance efficacy against cancer cells while minimizing toxicity.
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism Description |
|---|---|---|
| Anticancer | Oxazole derivatives | Induction of apoptosis via caspase activation |
| Anti-inflammatory | LPA receptor antagonists | Reduction of inflammatory cytokine production |
Q & A
Q. What are the key steps and optimized conditions for synthesizing 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Formation of the oxazole ring : Cyclization of precursors like β-keto esters with hydroxylamine derivatives under reflux conditions .
- Amide coupling : Reaction of chlorophenoxyacetic acid derivatives with oxazole-containing amines using coupling agents (e.g., DCC or EDC) in solvents like dichloromethane or DMF .
- Optimization : Critical parameters include temperature control (70–100°C for cyclization), pH adjustment (neutral to slightly basic for amide formation), and solvent selection (toluene or dioxane for improved yield) .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : Use H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm substituent positions and purity. Coupling patterns of the oxazole proton (δ 8.1–8.3 ppm) and chlorophenoxy group (δ 6.8–7.4 ppm) are critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and purity .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test against enzyme targets (e.g., kinases or proteases) using fluorometric or colorimetric assays. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Cell-based studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
- Dose-response curves : Use triplicate measurements and nonlinear regression to calculate IC50 values .
Advanced Research Questions
Q. How can conflicting data on biological activity between studies be resolved?
- Structural validation : Re-analyze compound purity via NMR and HPLC to rule out degradation or isomerization .
- Assay standardization : Compare protocols for differences in buffer pH, incubation time, or cell passage number. For example, kinase inhibition assays are sensitive to ATP concentration variations .
- Meta-analysis : Cross-reference results with structurally analogous compounds (e.g., 2-(4-chlorophenoxy)-N-(oxazolyl)acetamide derivatives) to identify substituent-dependent trends .
Q. What experimental strategies mitigate side reactions during synthesis?
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during oxazole ring formation .
- Catalyst optimization : Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki couplings to minimize byproducts in aryl substitutions .
- Purification : Column chromatography with gradient elution (hexane → ethyl acetate) or recrystallization (ethanol/water) to isolate the target compound .
Q. How can computational methods guide mechanistic studies of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 or EGFR). Focus on interactions between the chlorophenoxy group and hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR modeling : Corrogate substituent effects (e.g., Cl vs. Br on phenoxy) with bioactivity data to design optimized analogs .
Q. What are the challenges in crystallizing this compound for X-ray analysis?
- Solvent selection : Screen solvents (e.g., ethanol, acetonitrile) via slow evaporation. The oxazole ring’s rigidity may require mixed solvents (e.g., DMF/water) for crystal growth .
- Temperature gradients : Use controlled cooling (0.5°C/hr) to avoid amorphous precipitation .
- Intermolecular interactions : Analyze packing motifs (e.g., C–H⋯O hydrogen bonds) to predict crystal lattice stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Reagent quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., amide coupling). Use freshly distilled DMF to avoid dimethylamine contamination .
- Scale effects : Pilot small-scale reactions (1 mmol) before scaling up. Yields >70% are achievable with strict temperature control during exothermic steps .
Q. Why do biological assays show variable potency across cell lines?
- Membrane permeability : Assess logP (calculated ~3.2) to predict cellular uptake. Modify substituents (e.g., methyl → methoxy) to enhance solubility .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify promiscuous binding .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Optimal Conditions | Reference |
|---|---|---|
| Oxazole formation | Reflux in toluene, 80°C, 12 hr | |
| Amide coupling | DCM, EDC/HOBt, rt, 24 hr | |
| Purification | Silica gel (70–230 mesh), ethyl acetate:hexane (3:7) |
Q. Table 2. Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR (DMSO-d6) | δ 8.2 (s, 1H, oxazole), δ 7.3 (m, 4H, Ar-H) | |
| HRMS | [M+H]⁺ calc. 401.0921, found 401.0918 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
